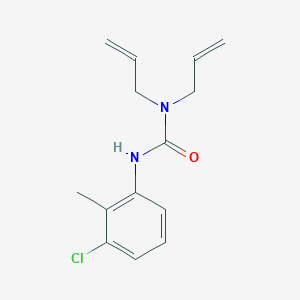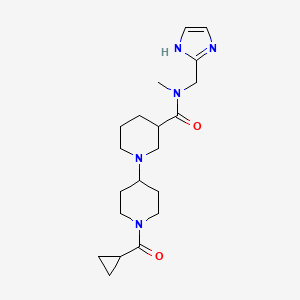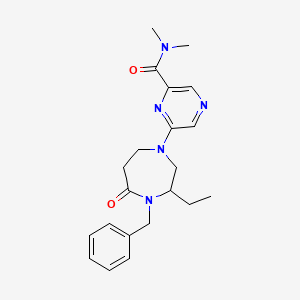
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and horticulture for over 50 years. It is a white, crystalline solid that is slightly soluble in water and highly soluble in organic solvents. Diuron is a member of the urea herbicide family and is commonly used to control weeds in crops such as cotton, soybeans, and sugarcane.
Mécanisme D'action
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea acts as a photosystem II inhibitor, which means that it blocks the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development. This inhibition causes chlorosis, or yellowing of the leaves, and eventually leads to plant death.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on aquatic organisms, including fish and invertebrates. It can also accumulate in the soil and groundwater, leading to long-term environmental contamination. This compound has been found to have endocrine-disrupting effects on some aquatic organisms, which can lead to reproductive and developmental abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea is a widely used herbicide that has been extensively studied in the laboratory and in the field. It is a useful tool for studying the effects of herbicides on plant physiology and ecology. However, its toxicity and potential environmental impacts must be taken into consideration when using it in experiments.
Orientations Futures
There are several areas of research that could be explored in the future regarding N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea. These include:
1. Developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
2. Studying the long-term effects of this compound on soil and groundwater contamination.
3. Investigating the potential health effects of this compound on humans and other mammals.
4. Developing alternative herbicides that are less toxic and have fewer environmental impacts.
5. Studying the effects of this compound on non-target organisms, such as bees and other pollinators.
In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. It acts as a photosystem II inhibitor, leading to a decrease in the production of ATP and NADPH, which are essential for plant growth and development. This compound has both advantages and limitations for use in laboratory experiments, and there are several areas of future research that could be explored.
Méthodes De Synthèse
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea can be synthesized by reacting 3-chloro-2-methylphenyl isocyanate with diallylamine in the presence of a catalyst. The reaction produces this compound as the main product along with some impurities. The impurities can be removed by recrystallization or chromatography.
Applications De Recherche Scientifique
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.
Propriétés
IUPAC Name |
3-(3-chloro-2-methylphenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-9-17(10-5-2)14(18)16-13-8-6-7-12(15)11(13)3/h4-8H,1-2,9-10H2,3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWRNEGVPURHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![8-[3-(2-chlorophenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5348838.png)
![methyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5348841.png)
![2-(methylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5348842.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348847.png)
![1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone](/img/structure/B5348854.png)

![3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5348861.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5348866.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348867.png)
![ethyl 4-{2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5348884.png)
![ethyl 4-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348894.png)

![4-(2,5-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5348910.png)